molecular formula C16H19N7O B606270 (3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine CAS No. 1221973-93-8

(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine

Cat. No. B606270
M. Wt: 325.376
InChI Key: RLXBHTUZCPORKT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a pyrimidine ring. These rings are part of many biologically active molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole and pyrimidine rings. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Applications in Nicotinic Acetylcholine Receptor Agonism

  • α7 Nicotinic Acetylcholine Receptor Agonists : Research led by Hill et al. (2017) focused on developing quinuclidine-containing spiroimidates as partial agonists for the α7 nicotinic acetylcholine receptor (nAChR). These compounds showed promise in improving cognition in preclinical rodent models related to learning and memory. Their study also noted the presence of a steric site at the 5-HT3A receptor that affects affinity (Hill et al., 2017).

Radiochemical Synthesis and Biodistribution

  • Development of Imaging Agents : Pomper et al. (2005) worked on synthesizing radiolabeled ligands for alpha(7)-selective nicotinic cholinergic receptors (nAChR) as potential imaging agents for PET and SPECT. They synthesized a series of quinuclidine derivatives with high affinity and selectivity for the alpha(7)-nAChR and evaluated their biodistribution in mice (Pomper et al., 2005).

Synthesis and Structural Characterization

  • Synthesis of N-Unsubstituted Azetidin-3-Amines : Mlostoń and Celeda (2005) explored the synthesis of sterically congested 1-azabicyclo[1.1.0]butanes, which were converted into N-unsubstituted azetidin-3-amines. This study contributed to the understanding of the synthetic pathways and structural characteristics of related compounds (Mlostoń & Celeda, 2005).

Chiral Synthesis

  • Chiral Synthesis of α7 Nicotinic Receptor Agonists : Macor et al. (2004) reported a chiral synthesis of the selective alpha7 nicotinic receptor agonist AR-R17779, highlighting the importance of molecular chirality in the development of receptor-specific drugs (Macor et al., 2004).

Additional Research Applications

  • Antiprotozoal Activity : Faist et al. (2013) investigated the antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group, demonstrating the potential of these compounds in combating diseases like malaria and trypanosomiasis (Faist et al., 2013).
  • Synthesis of Spiroindole Derivatives : Poomathi et al. (2015) described the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, illustrating the versatility of the compound in creating diverse molecular structures (Poomathi et al., 2015).

properties

IUPAC Name

(3R)-N-(6-imidazol-1-ylpyrimidin-4-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-4-22-5-2-12(1)16(9-22)8-18-15(24-16)21-13-7-14(20-10-19-13)23-6-3-17-11-23/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,18,19,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBHTUZCPORKT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine
Reactant of Route 2
Reactant of Route 2
(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine
Reactant of Route 3
(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine
Reactant of Route 4
(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine
Reactant of Route 5
Reactant of Route 5
(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine
Reactant of Route 6
Reactant of Route 6
(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.